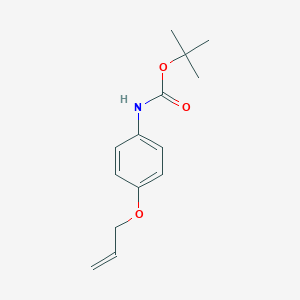
Tert-butyl 4-(allyloxy)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(allyloxy)phenylcarbamate, also known as TBAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAPC is a carbamate derivative that is widely used in organic synthesis and biochemical research.
Applications De Recherche Scientifique
Tert-butyl 4-(allyloxy)phenylcarbamate has been used in various scientific research applications such as organic synthesis, drug discovery, and biochemical studies. This compound has been used as a building block for the synthesis of various compounds such as ureas, amides, and carbamates. This compound has also been used as a ligand in metal-catalyzed reactions, which have potential applications in drug discovery.
Mécanisme D'action
Tert-butyl 4-(allyloxy)phenylcarbamate is a carbamate derivative that can act as a nucleophile due to the presence of the carbamate group. This compound can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. This compound can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This compound has also been shown to have anticonvulsant activity in animal models. This compound has been shown to have low toxicity and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(allyloxy)phenylcarbamate has several advantages for lab experiments. This compound is easy to synthesize and purify, making it a convenient building block for synthesis. This compound has low toxicity and is well tolerated in animal studies, making it a safe compound to work with. However, this compound has limitations in terms of its solubility and stability, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for Tert-butyl 4-(allyloxy)phenylcarbamate research. This compound can be used as a ligand in metal-catalyzed reactions for the synthesis of new compounds. This compound can also be used as a chiral auxiliary in asymmetric synthesis for the synthesis of enantiopure compounds. This compound can also be used as a starting material for the synthesis of new carbamate derivatives with potential applications in drug discovery. Overall, this compound has significant potential for future research in various fields.
Méthodes De Synthèse
Tert-butyl 4-(allyloxy)phenylcarbamate can be synthesized using a simple one-pot reaction of 4-hydroxyphenyl carbamate and allyl bromide in the presence of a base such as potassium carbonate. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product can be purified using column chromatography or recrystallization.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
tert-butyl N-(4-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
Clé InChI |
XMCKZCIGDLMJAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
